molecular formula C16H12F2O B6320126 3-(2,6-Difluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one CAS No. 1061887-24-8

3-(2,6-Difluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one

Cat. No. B6320126
CAS RN: 1061887-24-8
M. Wt: 258.26 g/mol
InChI Key: FCRHQIRQKUMWAU-MDZDMXLPSA-N
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Description

3-(2,6-Difluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one (hereinafter referred to as “3-DFPMP”) is an organic compound belonging to the class of prop-2-en-1-ones. It is a colorless solid that is insoluble in water and has a melting point of 100 °C (212 °F). 3-DFPMP is of interest due to its potential applications in organic synthesis and biological research.

Scientific Research Applications

3-DFPMP has many potential applications in scientific research. It has been used in the synthesis of various compounds, including anilines, alkynes, and amines. It has also been used as a reagent for the synthesis of various compounds, such as pyrrolidines and indoles. Additionally, 3-DFPMP has been used in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 3-DFPMP is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By blocking the activity of COX-2, 3-DFPMP is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
3-DFPMP has been found to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, 3-DFPMP has been found to reduce the production of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Advantages and Limitations for Lab Experiments

The main advantage of using 3-DFPMP in laboratory experiments is its ease of synthesis. Additionally, 3-DFPMP is relatively inexpensive and can be stored at room temperature for extended periods of time. However, 3-DFPMP is not water-soluble and must be dissolved in organic solvents for use in experiments. Additionally, the compound is toxic and must be handled with care.

Future Directions

The potential future directions for 3-DFPMP include further research into its anti-inflammatory and analgesic effects. Additionally, further research into the mechanism of action of 3-DFPMP is needed in order to better understand its effects. Furthermore, further research into the potential applications of 3-DFPMP in the synthesis of various compounds is needed. Finally, further research into the potential toxicity of 3-DFPMP is needed in order to ensure its safe use in laboratory experiments.

Synthesis Methods

3-DFPMP can be synthesized via a three-step reaction sequence. The first step involves the reaction of 2,6-difluorobenzaldehyde and 2-methylphenylprop-2-en-1-one in the presence of a catalytic amount of sodium methoxide, resulting in the formation of the desired product. The second step involves the reaction of the product with sodium hydroxide, followed by the third step of hydrolysis with hydrochloric acid. This three-step reaction sequence produces a yield of up to 85%.

properties

IUPAC Name

(E)-3-(2,6-difluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2O/c1-11-5-2-3-6-12(11)16(19)10-9-13-14(17)7-4-8-15(13)18/h2-10H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRHQIRQKUMWAU-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C=CC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)/C=C/C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Difluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one

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